molecular formula C8H11NO2 B13834206 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)

4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)

Cat. No.: B13834206
M. Wt: 153.18 g/mol
InChI Key: NFAWHNNKPPKCIN-BNHYGAARSA-N
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Description

4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) include other oxazinones and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of 4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-, (4S,4aR,6S,7aR)-(9CI) lies in its specific structural configuration and the resulting chemical properties

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1S,3R,7S,8R)-4-oxa-6-azatricyclo[5.2.1.03,8]decan-5-one

InChI

InChI=1S/C8H11NO2/c10-8-9-6-2-4-1-5(6)7(3-4)11-8/h4-7H,1-3H2,(H,9,10)/t4-,5+,6-,7+/m0/s1

InChI Key

NFAWHNNKPPKCIN-BNHYGAARSA-N

Isomeric SMILES

C1[C@H]2C[C@H]3[C@@H]1[C@@H](C2)OC(=O)N3

Canonical SMILES

C1C2CC3C1C(C2)OC(=O)N3

Origin of Product

United States

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